Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate
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Description
The compound you mentioned contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine rings can participate in a variety of chemical reactions and can bind to a number of biological targets. The compound also contains thioimino (carbonothioylimino) and carboxylate groups, which can also contribute to its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, thiophene rings, and carboxylate groups. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The piperazine ring in the molecule can participate in a variety of chemical reactions, including alkylation, acylation, and others. The thiophene and carboxylate groups can also undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could confer basicity to the molecule, while the carboxylate groups could contribute to its acidity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S4/c1-25-15(23)13-11(3-9-29-13)19-17(27)21-5-7-22(8-6-21)18(28)20-12-4-10-30-14(12)16(24)26-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,27)(H,20,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPCHDXKICEQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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